2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c20-12-4-6-14(15(21)10-12)18(24)25-13-5-7-16-17(11-13)26-19(22-16)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEUKTFTUBJDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate typically involves the coupling of substituted 2-amino benzothiazoles with 2,4-dichlorobenzoic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or benzothiazoles.
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Molecular docking studies have shown that the compound binds to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)benzo[d]thiazol-6-ol: Similar structure but lacks the dichlorobenzoate moiety.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Similar benzothiazole and piperidine components but different functional groups.
Uniqueness
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is unique due to the presence of both the piperidine and dichlorobenzoate moieties, which confer specific chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .
Biological Activity
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate (CAS Number: 953196-21-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C22H19N3O4S
- Molecular Weight : 421.5 g/mol
- Structure : The compound features a piperidine ring, a benzothiazole moiety, and a dichlorobenzoate group.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate exhibit promising antimicrobial properties. For instance:
- Study Findings : A series of thiazolidinone derivatives were synthesized and screened against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Thiazolidinone 4a | 100 | Staphylococcus aureus |
| Thiazolidinone 4e | 200 | Escherichia coli |
Anti-inflammatory Activity
The benzothiazole derivative class has been reported to exhibit anti-inflammatory effects. In particular, compounds with piperidine rings have shown inhibition of pro-inflammatory cytokines in vitro:
- Case Study : A study on similar benzothiazole derivatives indicated their ability to inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of compounds related to 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate has been explored extensively:
- Research Findings : In vitro studies demonstrated that certain benzothiazole derivatives possess significant antiproliferative activity against various cancer cell lines. For example, one derivative exhibited IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| OVCAR-3 (Ovarian) | 75.3 |
The biological activities of these compounds are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many piperidine derivatives act as reversible inhibitors of enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Receptors : These compounds may bind to specific receptors or proteins within cells, modulating signaling pathways that lead to cell growth inhibition or apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate, and how can purity be optimized?
- Methodology :
- Step 1 : Synthesize the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions .
- Step 2 : Introduce the piperidine moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) at the 6-position of the benzothiazole .
- Step 3 : Esterify the hydroxyl group at the 6-position with 2,4-dichlorobenzoyl chloride using a coupling agent like DCC/DMAP in anhydrous dichloromethane .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?
- Techniques :
- 1H/13C-NMR : Identify the piperidine protons (δ 1.5–3.5 ppm, multiplet) and aromatic protons from the dichlorobenzoate (δ 7.5–8.5 ppm) .
- HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with a mass accuracy ≤5 ppm .
- FT-IR : Detect ester carbonyl stretching (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dichlorobenzoate group in biological activity?
- Design :
- Synthesize analogs with substituent variations (e.g., 2,4-difluoro, 2-bromo-4-chloro) and test cytotoxicity against cancer cell lines (e.g., HepG2, HCT116) .
- Compare IC50 values to determine electronic (Cl vs. F) and steric (ortho vs. para) effects on activity .
- Use molecular docking to assess interactions with target proteins (e.g., kinases or GPCRs) .
Q. What computational approaches predict the compound’s binding affinity for G-protein-coupled receptors (GPCRs)?
- Strategies :
- Perform density functional theory (DFT) calculations to optimize the compound’s geometry and electronic properties .
- Use AutoDock Vina or Schrödinger Suite for docking studies, focusing on piperidine’s interaction with GPCR hydrophobic pockets (e.g., CB1 receptor, as seen in rimonabant analogs) .
- Validate predictions with radioligand displacement assays using HEK293 cells expressing target GPCRs .
Q. How should researchers resolve discrepancies in cytotoxicity data across cell lines (e.g., HepG2 vs. SKOV-3)?
- Analysis Framework :
- Assay standardization : Ensure consistent MTT/PI staining protocols and cell viability thresholds .
- Mechanistic profiling : Compare apoptosis markers (caspase-3/7 activation) and cell-cycle arrest (flow cytometry) between responsive and resistant lines .
- Transcriptomics : Perform RNA-seq to identify differential expression of drug-metabolizing enzymes (e.g., CYP450s) or efflux pumps (e.g., P-gp) .
Q. What formulation strategies improve solubility and stability for in vivo pharmacokinetic studies?
- Methods :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nano-encapsulation : Use PEGylated liposomes or PLGA nanoparticles to prolong circulation time .
- Stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (37°C) via HPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
